(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

描述

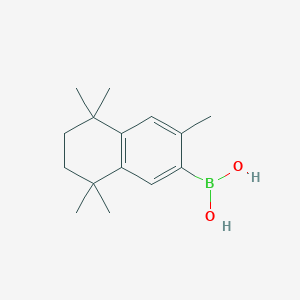

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C15H23BO2. This compound is notable for its unique structure, which includes a heavily substituted naphthalene ring system. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the naphthalene derivative, which is heavily substituted with methyl groups.

Borylation Reaction: The key step involves the introduction of the boronic acid group. This is usually achieved through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is reacted with the naphthalene derivative in the presence of a palladium catalyst and a base like potassium carbonate.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It couples the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Boronate Esters: Formed from esterification reactions.

科学研究应用

Chemistry

In chemistry, (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is used as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex molecules, including pharmaceuticals and organic materials.

Biology and Medicine

While specific biological applications of this compound are less documented, boronic acids, in general, are known for their ability to inhibit serine proteases and other enzymes. This property could potentially be explored for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and electronic components, due to its unique structural properties.

作用机制

The mechanism of action of (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the final coupled product.

相似化合物的比较

Similar Compounds

- (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid

- (3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Uniqueness

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is unique due to its high degree of methyl substitution, which can influence its reactivity and steric properties. This makes it particularly useful in creating sterically hindered environments in synthetic chemistry, which can be advantageous in selective reactions.

生物活性

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H22O

- Molecular Weight : 218.3346 g/mol

- CAS Registry Number : 22825-14-5

- IUPAC Name : this compound

The compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols. This property is significant in the context of drug design and biochemical applications.

Antimicrobial Properties

Boronic acids have been recognized for their antimicrobial properties. Research indicates that compounds like this compound can inhibit various bacterial strains by targeting β-lactamases—enzymes that confer antibiotic resistance. For instance:

- Inhibition of β-lactamases : Studies have shown that boronic acids can effectively inhibit Class C β-lactamases from pathogens such as Acinetobacter baumannii, which are responsible for multidrug resistance. The boronic acid moiety forms a covalent bond with the active site serine of the enzyme, thereby blocking substrate access and preventing hydrolysis of β-lactam antibiotics .

Anticancer Activity

The boronic acid structure has also been associated with anticancer activities. For example:

- Proteasome Inhibition : Compounds containing boronic acids have been developed as proteasome inhibitors. Bortezomib is a well-known example that has been used in treating multiple myeloma. The mechanism involves the inhibition of proteasome activity leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Boronic Acid Derivatives : The initial step often includes the formation of boronate esters from phenolic compounds.

- Functionalization : The introduction of the pentamethyl group can be achieved through alkylation reactions using appropriate alkyl halides.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies and Research Findings

属性

IUPAC Name |

(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-10-8-11-12(9-13(10)16(17)18)15(4,5)7-6-14(11,2)3/h8-9,17-18H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAGZBOYKWZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1C)C(CCC2(C)C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434584 | |

| Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169126-64-1 | |

| Record name | (1,1,4,4,7-Pentamethyltetralin-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169126-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。